3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}propanoic acid
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Overview
Description
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a derivative of alanine, a non-essential amino acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids . The compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the metabolism of glucose and organic acids. It is involved in various biochemical processes in the body, including protein synthesis and energy production.
Mode of Action
As an alanine derivative, it may interact with the same biochemical processes as alanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Pharmacokinetics
The compound’s solubility in DMSO is reported to be 100 mg/mL , which may influence its absorption and distribution in the body
Result of Action
As an alanine derivative, it may have similar effects as alanine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . .
Action Environment
It is known that the compound is stable at room temperature , which may suggest that it has a good shelf-life and can withstand typical environmental conditions
Biochemical Analysis
Molecular Mechanism
It is likely that its mechanism of action is related to its role in peptide synthesis, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Fmoc compounds are generally stable at room temperature and have a long shelf-life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. The process begins with the reaction of alanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected alanine is then reacted with 2-methoxyethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides, serving as a building block for the construction of peptide chains.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicinal Chemistry: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Similar Compounds
- 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid
- 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)propanoic acid
- (S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Uniqueness
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility and reactivity compared to other Fmoc-protected amino acids . This structural variation can affect its behavior in peptide synthesis and other chemical reactions, making it a valuable tool in specific research applications .
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-26-13-12-22(11-10-20(23)24)21(25)27-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBYNFTALYODX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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